1-Cyclopentylethane-1-thiol

Description

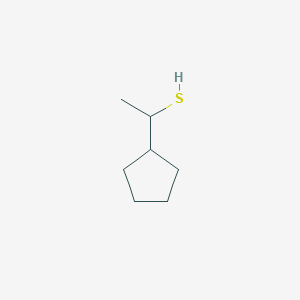

1-Cyclopentylethane-1-thiol is an organosulfur compound characterized by a cyclopentyl group attached to a thiol (-SH) functional group via an ethane backbone. Thiols are known for their strong odor, reactivity in redox reactions, and weaker hydrogen bonding compared to alcohols. The cyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence physical properties (e.g., boiling point, solubility) and chemical behavior (e.g., nucleophilicity, stability).

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1-cyclopentylethanethiol |

InChI |

InChI=1S/C7H14S/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 |

InChI Key |

APMWMUIMKBKHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Alkyl halides or tosylates can be used as substrates in substitution reactions.

Major Products Formed:

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Sulfides (R-S-R).

Substitution: Various substituted thiols depending on the reactants used.

Scientific Research Applications

1-Cyclopentylethane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopentylethane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles. Additionally, the thiol group can undergo oxidation-reduction reactions, making it a key player in redox chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

1-Cyclohexylethane-1-thiol

The cyclohexyl analog (CAS 65429-65-4, C₈H₁₆S) shares structural similarity but substitutes the cyclopentyl group with a cyclohexyl ring. Key differences include:

The cyclohexyl group’s chair conformation enhances stability and van der Waals interactions, likely contributing to its higher predicted boiling point compared to the cyclopentyl variant.

Cyclopentanol Derivatives

Cyclopentanol (C₅H₁₀O) and its methyl-substituted analogs (e.g., 1-methylcyclopentanol) provide insights into the influence of the cyclopentyl group:

Thiols exhibit lower pKa values than alcohols due to the weaker S-H bond and greater stability of the thiolate anion. The cyclopentyl group’s hydrophobicity likely reduces solubility in polar solvents compared to linear thiols.

Biological Activity

1-Cyclopentylethane-1-thiol (C7H14S) is a sulfur-containing organic compound with potential biological activity. Its structure features a cyclopentyl group attached to an ethane chain, terminating in a thiol (-SH) functional group. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C7H14S

- Molecular Weight : 130.25 g/mol

- CAS Number : 1248674-97-6

Antimicrobial Properties

Research indicates that thiols, including this compound, exhibit antimicrobial properties. Thiols can disrupt microbial cell membranes and interfere with metabolic processes. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

| Microorganism | Effect of this compound |

|---|---|

| Escherichia coli | Inhibition of growth observed |

| Staphylococcus aureus | Moderate antibacterial activity |

| Candida albicans | Reduced fungal growth |

Antioxidant Activity

Thiols are known for their antioxidant capabilities, which involve scavenging free radicals and reducing oxidative stress in biological systems. The presence of the thiol group in this compound suggests it may contribute to cellular protection against oxidative damage.

The biological activity of thiols often involves:

- Reduction of Disulfide Bonds : Thiols can reduce disulfide bonds in proteins, leading to changes in protein conformation and function.

- Metal Chelation : Thiols can bind to metal ions, potentially reducing their availability for catalyzing harmful reactions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiols, including this compound. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL. This study highlights the potential for developing new antimicrobial agents based on thiol chemistry.

Research on Antioxidant Properties

Another study focused on the antioxidant capacity of thiol compounds, measuring their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results showed that this compound exhibited moderate antioxidant activity compared to well-known antioxidants like ascorbic acid.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. According to safety data sheets, exposure may cause skin irritation and eye damage. Therefore, handling precautions should be taken seriously in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.